3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
“3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid” is a compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The orientation of long-chain organic acids adsorbed on metal oxides has been successfully identified by angle-resolved XPS .Chemical Reactions Analysis
The condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives . This procedure is known as Fiesselmann synthesis .Scientific Research Applications
Synthesis and Biological Activity
The heterocyclic compound 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid and its derivatives are significant due to their versatile synthetic applicability and biological activities. These compounds are utilized as scaffold structures in heterocyclic compounds, showing a range of biological activities including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. Their synthesis methods and biological applications have been extensively reviewed, indicating their importance in medicinal chemistry (Cetin, 2020).
Regio-Orientation in Heterocyclic Synthesis
The regio-orientation and regioselectivity of reactions involving 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid derivatives lead to the formation of pyrazolo[1,5-a]pyrimidines. This aspect is crucial for understanding the significance of substituent positions on the pyrimidine ring, which affects the biological activity and synthetic utility of the resulting compounds. The literature addresses controversies and clarifies the regio-orientation of substituents, contributing to the development of heterocyclic chemistry (Mohamed & Mahmoud, 2019).
Pharmacological Properties
Research on 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid derivatives has also highlighted their significant pharmacological properties. A comprehensive review on pyrazole and its derivatives outlines their importance in heterocyclic chemistry due to their presence in various drugs and pharmaceutical compounds. This class of compounds has been shown to possess a wide range of biological activities, making them valuable for further medicinal research (Bhattacharya et al., 2022).
Anticancer Agents Development
The synthesis of pyrazoline derivatives, closely related to the chemical structure of interest, has been explored for developing new anticancer agents. This research area has seen significant updates in synthetic strategies, demonstrating the potential of these heterocyclic compounds in anticancer activity. Their synthesis under various conditions and biological evaluations indicates a promising avenue for anticancer drug development (Ray et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs have been studied extensively for their potential as biologically active compounds .
Mode of Action
It’s known that the ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1h-pyrazole-4-carboxylic acid exhibit anticancer activities against various cancer cell lines .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that “3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid” and similar compounds may have potential for future research and development in the field of medicinal chemistry.
properties
IUPAC Name |
3-thiophen-3-yl-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)7-3-6(9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKDMAFMSJBIPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263298 |
Source
|
Record name | 5-(3-Thienyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1029108-69-7 |
Source
|
Record name | 5-(3-Thienyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029108-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Thienyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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